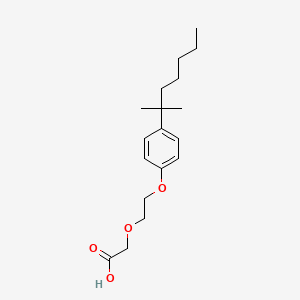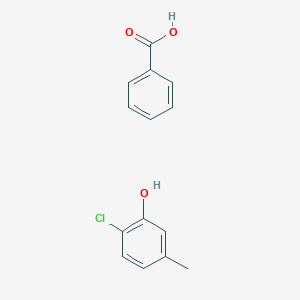
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate is an organic compound with the molecular formula C7H9ClO3 It is characterized by the presence of a chlorine atom, a hydroxyl group, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-6-hydroxyhexa-2,4-dienoate can be achieved through several methods. One common approach involves the esterification of 5-chloro-6-hydroxyhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The conjugated diene system can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-6-oxohexa-2,4-dienoate.
Reduction: Formation of methyl 5-chloro-6-hydroxyhexanoate.
Substitution: Formation of methyl 5-azido-6-hydroxyhexa-2,4-dienoate or methyl 5-methoxy-6-hydroxyhexa-2,4-dienoate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 5-chloro-6-hydroxyhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and conjugated diene system play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in electron transfer processes, influencing its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-chloro-6-hydroxyhexanoate: Similar structure but lacks the conjugated diene system.
Methyl 5-azido-6-hydroxyhexa-2,4-dienoate: Contains an azido group instead of a chlorine atom.
Methyl 5-methoxy-6-hydroxyhexa-2,4-dienoate: Contains a methoxy group instead of a chlorine atom.
Uniqueness
Methyl 5-chloro-6-hydroxyhexa-2,4-dienoate is unique due to its combination of a chlorine atom, hydroxyl group, and conjugated diene system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
106775-56-8 |
|---|---|
Molekularformel |
C7H9ClO3 |
Molekulargewicht |
176.60 g/mol |
IUPAC-Name |
methyl 5-chloro-6-hydroxyhexa-2,4-dienoate |
InChI |
InChI=1S/C7H9ClO3/c1-11-7(10)4-2-3-6(8)5-9/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
GYUDURYDMNKLTK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC=C(CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



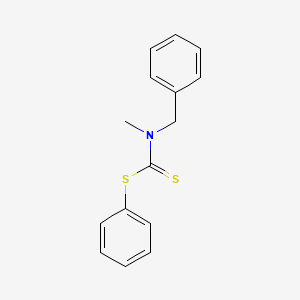
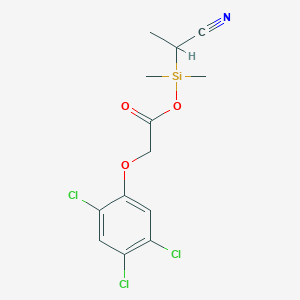
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)
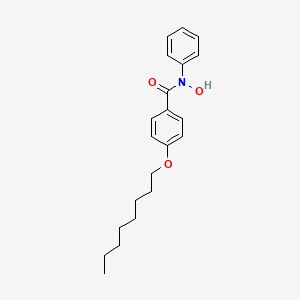

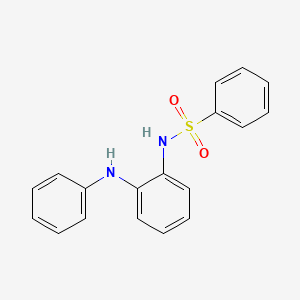
![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)

